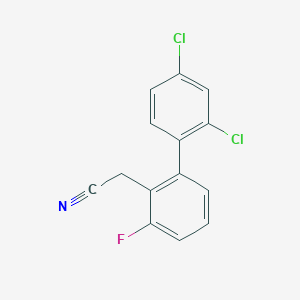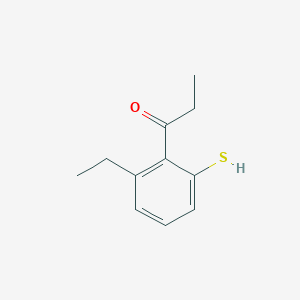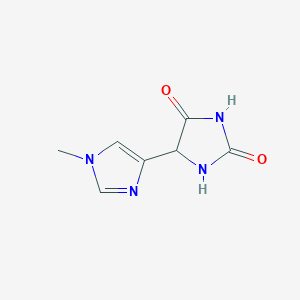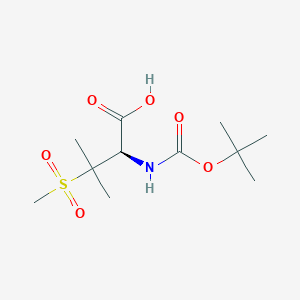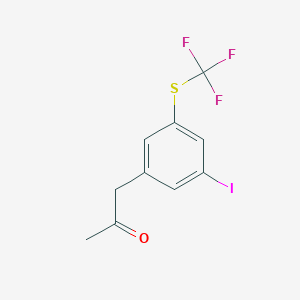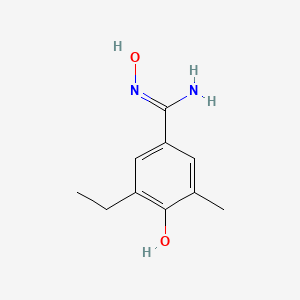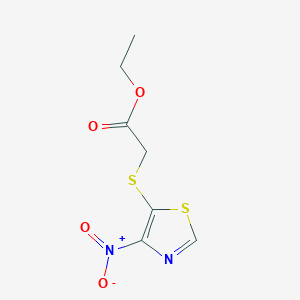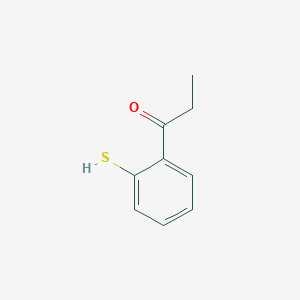
1-(2-Mercaptophenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Mercaptophenyl)propan-1-one is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol This compound features a mercapto group (-SH) attached to a phenyl ring, which is further connected to a propanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Mercaptophenyl)propan-1-one can be achieved through several routes. One common method involves the reaction of 2-mercaptobenzaldehyde with propanone under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
1-(2-Mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2-Mercaptophenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound’s mercapto group allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular processes. The exact pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-(2-Mercaptophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-Mercaptophenyl)ethan-1-one: Similar structure but with an ethanone moiety instead of propanone.
1-(2-Iodo-5-mercaptophenyl)propan-1-one: Contains an additional iodine atom on the phenyl ring.
1-(2-Mercaptophenyl)propan-2-one: Isomer with the mercapto group attached to a different carbon in the propanone moiety.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Eigenschaften
Molekularformel |
C9H10OS |
|---|---|
Molekulargewicht |
166.24 g/mol |
IUPAC-Name |
1-(2-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C9H10OS/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,11H,2H2,1H3 |
InChI-Schlüssel |
MQFITRCAQRBXMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC=CC=C1S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


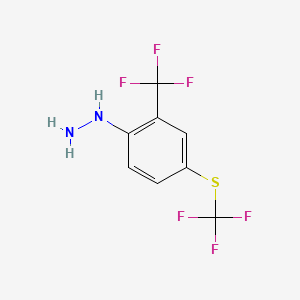

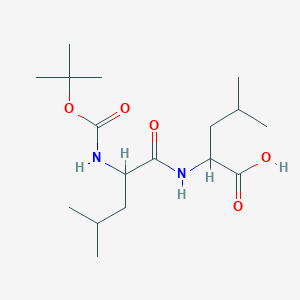


![Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-](/img/structure/B14051109.png)
